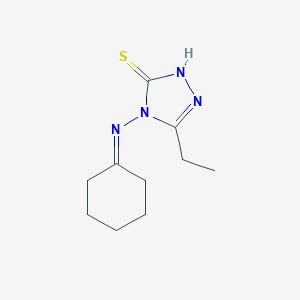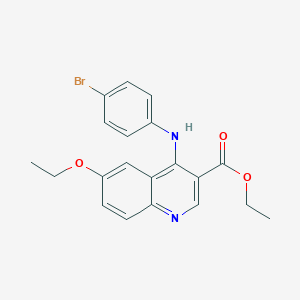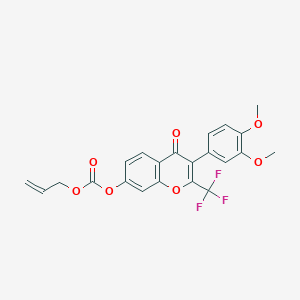![molecular formula C17H13N5O5S B255533 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound is commonly known as 'PNPB' and is used as a reagent in biochemical studies.
作用機序
PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds. When PNPB is hydrolyzed by an enzyme, it releases a yellow product that can be measured spectrophotometrically. The rate of hydrolysis of PNPB can be used to determine the activity of the enzyme.
Biochemical and Physiological Effects:
PNPB does not have any direct biochemical or physiological effects on living organisms. It is a chemical compound that is used as a reagent in biochemical studies.
実験室実験の利点と制限
One of the main advantages of using PNPB as a reagent in biochemical studies is its high specificity. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. This makes PNPB an excellent substrate for the assay of proteases and amidases.
One of the limitations of using PNPB is its sensitivity to pH and temperature. PNPB hydrolysis is pH-dependent, and the rate of hydrolysis decreases at low pH values. Similarly, the rate of hydrolysis of PNPB decreases at high temperatures.
将来の方向性
There are several future directions for the use of PNPB in scientific research. One possible direction is the use of PNPB in the study of the binding of small molecules to proteins. PNPB can be used as a substrate for the assay of proteases and amidases, and this assay can be used to screen small molecules for their ability to bind to proteins.
Another possible direction is the use of PNPB in the study of enzyme kinetics. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. This makes PNPB an excellent substrate for the study of enzyme kinetics.
Conclusion:
In conclusion, 4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a chemical compound that has potential applications in various fields of science. It is commonly used as a reagent in biochemical studies, particularly in the field of enzyme kinetics. PNPB is a substrate for enzymes that catalyze the hydrolysis of amide bonds, and its hydrolysis can be measured spectrophotometrically. The rate of hydrolysis of PNPB can be used to determine the activity of the enzyme. PNPB has several advantages, including its high specificity, but it also has limitations, such as its sensitivity to pH and temperature. There are several future directions for the use of PNPB in scientific research, including the study of the binding of small molecules to proteins and the study of enzyme kinetics.
合成法
PNPB can be synthesized by a series of chemical reactions involving the reaction of 4-nitrobenzoyl chloride with 4-(pyrimidin-2-ylsulfamoyl)aniline in the presence of a base. This reaction results in the formation of PNPB as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
PNPB is widely used as a reagent in biochemical studies, particularly in the field of enzyme kinetics. It is used to measure the activity of enzymes that catalyze the hydrolysis of amide bonds. PNPB is also used as a substrate for the assay of proteases and amidases. In addition, PNPB is used in the study of the binding of small molecules to proteins.
特性
製品名 |
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
|---|---|
分子式 |
C17H13N5O5S |
分子量 |
399.4 g/mol |
IUPAC名 |
4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13N5O5S/c23-16(12-2-6-14(7-3-12)22(24)25)20-13-4-8-15(9-5-13)28(26,27)21-17-18-10-1-11-19-17/h1-11H,(H,20,23)(H,18,19,21) |
InChIキー |
GZBXKHAMLCUICM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
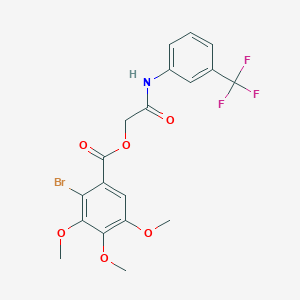
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
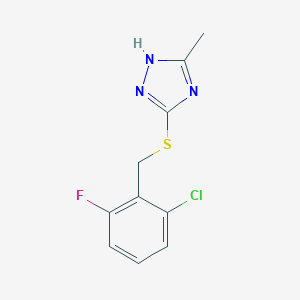
![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
